
N,N-Dimethyl-2,4,6-trinitropyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-2,4,6-trinitropyridin-3-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of three nitro groups attached to a pyridine ring, with a dimethylamine group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2,4,6-trinitropyridin-3-amine typically involves the nitration of a pyridine derivative followed by the introduction of the dimethylamine group. One common method involves the nitration of 2,4,6-trinitropyridine, followed by the reaction with dimethylamine under controlled conditions. The reaction conditions often include the use of strong acids like sulfuric acid or nitric acid as nitrating agents, and the process is carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the highly reactive nature of the nitrating agents and the potential hazards associated with the production process.
化学反応の分析
Types of Reactions
N,N-Dimethyl-2,4,6-trinitropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of different amine derivatives.
Substitution: The compound can undergo substitution reactions, where the nitro groups or the dimethylamine group are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of N,N-dimethyl-2,4,6-triaminopyridin-3-amine, while oxidation can result in the formation of various oxidized derivatives.
科学的研究の応用
N,N-Dimethyl-2,4,6-trinitropyridin-3-amine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N,N-Dimethyl-2,4,6-trinitropyridin-3-amine involves its interaction with specific molecular targets and pathways. The nitro groups and the dimethylamine group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
類似化合物との比較
N,N-Dimethyl-2,4,6-trinitropyridin-3-amine can be compared with other similar compounds, such as:
2,4,6-Trinitrotoluene (TNT): Both compounds contain nitro groups, but TNT lacks the dimethylamine group.
N,N-Dimethyl-2,4,6-trinitroaniline: This compound is similar in structure but has an aniline group instead of a pyridine ring.
2,4,6-Trinitrophenol (Picric Acid): Similar in having nitro groups, but it has a phenol group instead of a dimethylamine group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
920502-84-7 |
|---|---|
分子式 |
C7H7N5O6 |
分子量 |
257.16 g/mol |
IUPAC名 |
N,N-dimethyl-2,4,6-trinitropyridin-3-amine |
InChI |
InChI=1S/C7H7N5O6/c1-9(2)6-4(10(13)14)3-5(11(15)16)8-7(6)12(17)18/h3H,1-2H3 |
InChIキー |
VFKRHPHBOORTQD-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(N=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


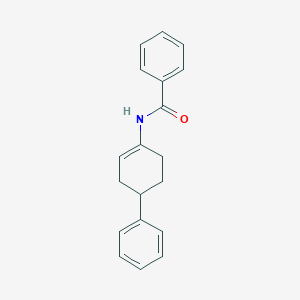

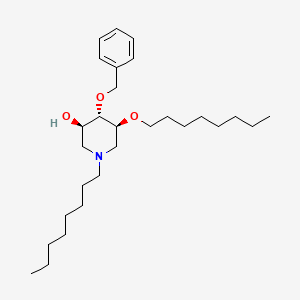
![2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate](/img/structure/B15171101.png)
![3-Ethenyl-4-[(propan-2-yl)oxy]-N,N-dipropylbenzene-1-sulfonamide](/img/structure/B15171103.png)
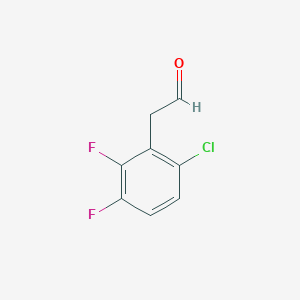

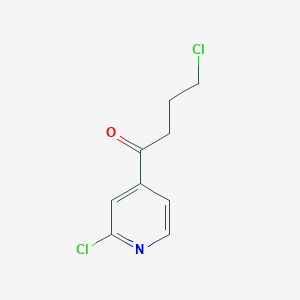

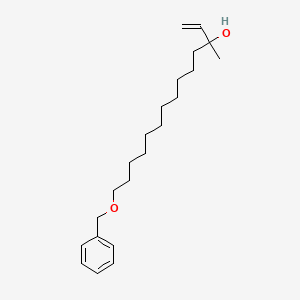

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B15171148.png)
![6-Bromo-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B15171149.png)

